Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine
Description
Historical Evolution of Quinazoline-Based Pharmacophores in Drug Discovery
The quinazoline nucleus emerged as a pharmacophoric cornerstone through incremental innovations spanning 150 years. In 1869, Griess synthesized the first quinazoline derivative—2-cyano-3,4-dihydro-4-oxoquinazoline—via cyanogen and anthranilic acid condensation, though its pharmacological potential remained unexplored. Gabriel's 1903 synthesis of unsubstituted quinazoline established a reproducible route for structural diversification. Early 20th-century studies revealed quinazoline's dual nitrogen atoms and polarized 3,4-double bond as critical determinants of reactivity, enabling regioselective substitutions at positions 2, 4, 6, and 7.
The therapeutic renaissance of quinazolines began with the 2003 FDA approval of gefitinib, a 4-anilinoquinazoline inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase. This milestone validated quinazoline's capacity to mimic ATP-binding motifs in kinase domains, spurring derivative development against vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). Modern synthetic strategies, such as palladium-catalyzed cross-coupling and microwave-assisted cyclization, have expanded access to polysubstituted quinazolines with tailored electronic profiles.
Table 1: Evolution of Quinazoline Derivatives in Drug Development
| Era | Key Innovation | Therapeutic Impact |
|---|---|---|
| 1869–1903 | Initial synthesis by Griiss and Gabriel | Foundation for heterocyclic chemistry |
| 1980s | 4-Anilinoquinazoline scaffolds | Kinase inhibition conceptualization |
| 2003–present | EGFR/VEGFR-targeted agents | Oncology clinical applications |
Properties
Molecular Formula |
C29H39N5O2 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
6-methoxy-2-(1-methylazepan-4-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C29H39N5O2/c1-33-14-7-10-22(11-15-33)28-31-25-19-27(36-20-21-8-5-4-6-9-21)26(35-3)18-24(25)29(32-28)30-23-12-16-34(2)17-13-23/h4-6,8-9,18-19,22-23H,7,10-17,20H2,1-3H3,(H,30,31,32) |
InChI Key |
SNNFGEKRRIKBOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Quinazolin-4-Ones
Quinazolin-4-ones are converted to 4-chloroquinazoline derivatives using phosphorus oxychloride (POCl). For example, treating 3-methylquinazolin-4-one with POCl at 110°C for 6 hours yields 4-chloro-3-methylquinazoline, a key intermediate for subsequent amination.
Chlorination Protocol
Nucleophilic Aromatic Substitution (SN_NNAr) with 1-Methyl-Piperidin-4-Amine
4-Chloroquinazoline reacts with 1-methyl-piperidin-4-amine in dimethylformamide (DMF) at 80°C, facilitated by potassium tert-butoxide (t-BuOK) as a base. This step introduces the piperidine moiety at the C-4 position, yielding the target compound in 60–70% yield.
Coupling Conditions
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
The SAr mechanism in CsCO-mediated reactions proceeds via deprotonation of the amide nitrogen, generating a nucleophilic species that attacks the electron-deficient C–F bond of ortho-fluorobenzamide. Cyclization then occurs through intramolecular attack of the amide oxygen on the adjacent carbonyl group. Notably, DMSO acts as both solvent and mild oxidant, facilitating aromatization.
For hydrazine-mediated cyclizations, the reaction likely involves nucleophilic attack of hydrazine on the ester carbonyl, followed by ring closure and elimination of methanol . This pathway is highly sensitive to steric effects, necessitating bulky amines to be introduced post-cyclization.
Chemical Reactions Analysis
Types of Reactions
Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The quinazoline scaffold allows for diverse substitutions that influence biological activity, solubility, and pharmacokinetics. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Flexibility: The 4-position of quinazoline is critical for kinase binding.
- Diazepane vs. Piperidine : Compounds like Q4A () replace piperidine with diazepane at C2, introducing a seven-membered ring that may alter conformational flexibility and binding kinetics .
- Solubility Enhancements : Methoxy or ethoxy groups at C6/C7 (e.g., Erlotinib) improve aqueous solubility, whereas the methyl-piperidine in Quinazolin-4-yl derivatives balances lipophilicity and solubility .
Biological Activity
Quinazolin-4-yl-(1-methyl-piperidin-4-yl)-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities and applications in drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships.
Structural Characteristics
Quinazolin-4-yl-(1-methyl-piperidin-4-yl)-amine features a quinazoline moiety linked to a 1-methyl-piperidine group. The structural configuration is essential for its biological activity, as it influences binding interactions with various biological targets. The compound's design allows for potential modulation of key enzymatic pathways involved in cancer and other diseases.
Anticancer Properties
Research indicates that quinazoline derivatives, including Quinazolin-4-yl-(1-methyl-piperidin-4-yl)-amine, exhibit potent anticancer activities. For instance, a related compound was shown to inhibit BRD4 and PARP1, leading to apoptosis in breast cancer cells and cell cycle arrest at the G1 phase. These effects were observed in BRCA1/2 wild-type MDA-MB-468 and MCF-7 xenograft models without significant toxicity .
Table 1: Summary of Anticancer Activities
| Compound | Target Enzyme | Activity | Model |
|---|---|---|---|
| 19d | BRD4, PARP1 | Induces apoptosis, G1 arrest | MDA-MB-468, MCF-7 |
| Quinazolin derivatives | BCRP, P-gp | Inhibits drug efflux | H460/MX20 |
The mechanisms by which Quinazolin-4-yl-(1-methyl-piperidin-4-yl)-amine exerts its biological effects include:
- Inhibition of Key Enzymes : The compound has been found to inhibit important enzymes such as BRD4 and PARP1, which play critical roles in cancer cell proliferation and survival.
- Modulation of Drug Transporters : It has been shown to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), enhancing the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. The presence of specific functional groups significantly affects the compound's potency and selectivity toward various targets. For example:
- Methyl Substitution : The methyl group on the piperidine ring enhances binding affinity to target proteins.
- Positioning of Functional Groups : Variations in the position of substituents on the quinazoline core can lead to differing levels of activity against specific targets .
Case Studies
Recent studies have demonstrated the efficacy of quinazoline derivatives in various preclinical models:
- Dual Inhibitors : A study highlighted a series of quinazolinamines that effectively inhibited both BCRP and P-gp, showing promise in overcoming multidrug resistance in cancer therapy .
- In Vivo Studies : Compounds similar to Quinazolin-4-yl-(1-methyl-piperidin-4-yl)-amine exhibited significant antitumor activity in xenograft models without causing notable toxicity .
Q & A
Q. What are the standard synthetic protocols for preparing [Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with anthranilic acid derivatives. Key steps include chlorination of quinazolinone precursors followed by nucleophilic substitution with 1-methylpiperidin-4-amine. Critical intermediates (e.g., 7-benzyloxy-N-(1-methylpiperidin-4-yl)quinazolin-4-amine) are characterized using H/C NMR, MALDI-TOF mass spectrometry, and HPLC for purity validation. Reaction conditions (e.g., BBr-mediated demethylation) require inert atmospheres and precise stoichiometry to avoid side products .
Q. How is the purity and structural integrity of [this compound verified in academic settings?
Purity is assessed via reverse-phase HPLC with ACN/HO gradients, while structural confirmation relies on high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY). For example, HRMS data (e.g., m/z 590.3832 for a derivative) confirms molecular formula accuracy, and H NMR coupling constants validate stereochemistry .
Q. What in vitro assays are used to evaluate the biological activity of quinazolin-4-amine derivatives?
Common assays include enzyme inhibition studies (e.g., HDAC8 binding via molecular docking) and cell-based viability assays (e.g., MTT tests). Anti-inflammatory activity is assessed using COX-2 inhibition or TNF-α suppression models, with IC values compared to reference compounds like celecoxib .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological evaluations of quinazolin-4-amine derivatives?
Contradictions (e.g., varying IC values across studies) may arise from differences in assay conditions (e.g., pH, solvent). Statistical meta-analysis and standardized protocols (e.g., uniform cell lines, reagent batches) are recommended. Computational tools like molecular dynamics simulations can model ligand-receptor interactions to validate experimental results .
Q. What strategies optimize blood-brain barrier (BBB) penetration for CNS-targeted quinazolin-4-amine analogs?
Structural modifications, such as introducing lipophilic groups (e.g., trifluoromethyl) or reducing hydrogen-bond donors, enhance BBB permeability. In silico predictors (e.g., SwissADME) calculate logP and polar surface area to guide design. In vivo studies in rodent models with LC-MS/MS quantification of brain tissue concentrations validate penetration .
Q. How are structure-activity relationship (SAR) studies designed for quinazolin-4-amine derivatives targeting kinase inhibition?
SAR studies systematically vary substituents on the quinazoline core (e.g., 6,7-difluoro vs. methoxy groups) and piperidine moiety (e.g., N-methyl vs. cyclopentyl). Activity is profiled using kinase panels (e.g., EGFR, VEGFR2) and selectivity indices calculated against off-target kinases. 3D-QSAR models map pharmacophoric features to bioactivity .
Q. What methodologies assess metabolic stability and toxicity of [this compound in preclinical development?
Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life, while CYP450 inhibition screens identify drug-drug interaction risks. Ames tests and zebrafish embryo toxicity models evaluate genotoxicity and developmental toxicity. Data is integrated into computational platforms like Derek Nexus for risk prediction .
Methodological Considerations
- Synthetic Optimization : Use continuous flow reactors for scalable production, monitoring reaction progress via inline FTIR .
- Data Reproducibility : Employ Open Science frameworks (e.g., PubChem BioAssay) to share raw spectral and assay data .
- Advanced Characterization : X-ray crystallography resolves ambiguous stereochemistry, while cryo-EM maps receptor-ligand interactions at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
